Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride
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Overview
Description
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid esterified with a p-butoxy group and a 2,2-dimethyl-3-(4-methylpiperidino)propyl group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride typically involves multiple steps:
Esterification: Benzoic acid is first esterified with p-butoxy alcohol under acidic conditions to form p-butoxybenzoic acid.
Amidation: The p-butoxybenzoic acid is then reacted with 2,2-dimethyl-3-(4-methylpiperidino)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, modulation of inflammatory responses, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester: The non-hydrochloride form of the compound.
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, acetate: An ester derivative with an acetate group instead of hydrochloride.
Uniqueness
Benzoic acid, p-butoxy-, 2,2-dimethyl-3-(4-methylpiperidino)propyl ester, hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Properties
CAS No. |
67032-38-6 |
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Molecular Formula |
C22H36ClNO3 |
Molecular Weight |
398.0 g/mol |
IUPAC Name |
[2,2-dimethyl-3-(4-methylpiperidin-1-ium-1-yl)propyl] 4-butoxybenzoate;chloride |
InChI |
InChI=1S/C22H35NO3.ClH/c1-5-6-15-25-20-9-7-19(8-10-20)21(24)26-17-22(3,4)16-23-13-11-18(2)12-14-23;/h7-10,18H,5-6,11-17H2,1-4H3;1H |
InChI Key |
WZLZEIWPOZLUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC(C)(C)C[NH+]2CCC(CC2)C.[Cl-] |
Origin of Product |
United States |
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